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Compound Name: 3,6-Dibromo-2-chlorotoluene

Cat. No.: B3026504 Get Quote

An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-3-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract
This technical guide provides a comprehensive overview of 1,4-dibromo-2-chloro-3-

methylbenzene, a halogenated aromatic compound of significant interest in synthetic organic

chemistry and drug discovery. The guide will cover its precise nomenclature, physicochemical

properties, a detailed synthesis protocol with mechanistic insights, in-depth spectroscopic

characterization, and key applications, particularly its role as a versatile building block in cross-

coupling reactions. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis.

Nomenclature and Physicochemical Properties
While commonly referred to as 3,6-Dibromo-2-chlorotoluene, the systematic IUPAC name for

this compound is 1,4-Dibromo-2-chloro-3-methylbenzene[1]. Adherence to IUPAC

nomenclature is crucial for unambiguous scientific communication.
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Property Value Source

IUPAC Name
1,4-Dibromo-2-chloro-3-

methylbenzene
[1]

Common Name 3,6-Dibromo-2-chlorotoluene [1]

CAS Number 1000573-62-5 [1]

Molecular Formula C₇H₅Br₂Cl [1]

Molecular Weight 284.38 g/mol

Predicted Boiling Point 278.5 ± 35.0 °C

Predicted Density 1.895 ± 0.06 g/cm³

Predicted LogP 4.2 [1]

The high LogP value indicates significant lipophilicity, a property often manipulated in drug

design to influence membrane permeability and bioavailability.

Synthesis of 1,4-Dibromo-2-chloro-3-methylbenzene
The synthesis of 1,4-dibromo-2-chloro-3-methylbenzene is most effectively achieved through

the electrophilic aromatic substitution of 2-chlorotoluene. The methyl group is an ortho-, para-

director; however, the chlorine atom is also an ortho-, para-director, albeit a deactivating one.

The positions ortho and para to the methyl group are 2, 4, and 6. The position 2 is already

substituted with chlorine. Therefore, bromination is directed to positions 4 and 6 (which

correspond to positions 1 and 3 in the IUPAC name of the final product, with the methyl group

at position 3).

Proposed Synthetic Protocol
This protocol describes the dibromination of 2-chlorotoluene using bromine and a Lewis acid

catalyst.

Materials:

2-Chlorotoluene
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Anhydrous Iron(III) Bromide (FeBr₃)

Liquid Bromine (Br₂)

Dichloromethane (CH₂Cl₂) (anhydrous)

Saturated Sodium Bicarbonate solution (NaHCO₃)

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask with a reflux condenser and a dropping funnel

Magnetic stirrer and stir bar

Ice bath

Procedure:

In a fume hood, dissolve 2-chlorotoluene (1 equivalent) in anhydrous dichloromethane in a

round-bottom flask equipped with a magnetic stir bar.

Cool the flask in an ice bath to 0 °C.

Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.

Add liquid bromine (2.2 equivalents) dropwise to the reaction mixture via a dropping funnel

over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The reaction is exothermic

and will generate hydrogen bromide gas, which should be neutralized with a base trap.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours, or until TLC analysis indicates the consumption of the starting material.

Quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of

sodium thiosulfate to neutralize any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a non-polar

eluent system (e.g., hexanes) to yield pure 1,4-dibromo-2-chloro-3-methylbenzene.

Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism[2][3][4][5][6].

The Lewis acid, FeBr₃, polarizes the Br-Br bond, creating a potent electrophile, which is then

attacked by the electron-rich aromatic ring of 2-chlorotoluene.

Step 1: Electrophile Generation

Step 2: Electrophilic Attack Step 3: Deprotonation

Br-Br

Br-Brδ+---Feδ-Br₃ + FeBr₃

FeBr₃

2-Chlorotoluene Sigma Complex
(Resonance Stabilized)

 + Activated Electrophile
Loss of H+ 1,4-Dibromo-2-chloro-3-methylbenzene

 + HBr + FeBr₃

Click to download full resolution via product page

Caption: Mechanism of Electrophilic Bromination.

Spectroscopic Characterization
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Structural elucidation and confirmation of 1,4-dibromo-2-chloro-3-methylbenzene are achieved

through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
Predicted NMR data provides valuable insight into the electronic environment of the protons

and carbons.

Predicted ¹H NMR (CDCl₃):

~δ 7.5-7.7 ppm (d, 1H): Aromatic proton.

~δ 7.3-7.5 ppm (d, 1H): Aromatic proton.

~δ 2.4-2.6 ppm (s, 3H): Methyl group protons.

Predicted ¹³C NMR (CDCl₃):

~δ 138-140 ppm: Quaternary aromatic carbon.

~δ 134-136 ppm: Quaternary aromatic carbon.

~δ 132-134 ppm: Aromatic CH.

~δ 130-132 ppm: Aromatic CH.

~δ 127-129 ppm: Quaternary aromatic carbon.

~δ 124-126 ppm: Quaternary aromatic carbon.

~δ 21-23 ppm: Methyl carbon.

Mass Spectrometry
The mass spectrum is expected to show a distinctive isotopic pattern due to the presence of

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio)[7][8].
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Molecular Ion (M⁺): A complex cluster of peaks around m/z 282, 284, 286, and 288,

reflecting the different isotopic combinations of the two bromine and one chlorine atoms.

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom

([M-Br]⁺) or the methyl group ([M-CH₃]⁺)[9][10][11].

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for a substituted aromatic compound[5]

[8][12][13][14][15][16][17][18].

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2980-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~900-800 cm⁻¹: C-H out-of-plane bending, indicative of the tetrasubstituted benzene ring.

Applications in Organic Synthesis and Drug
Discovery
The strategic placement of three halogen atoms on the toluene scaffold makes 1,4-dibromo-2-

chloro-3-methylbenzene a highly valuable intermediate.

Suzuki-Miyaura Cross-Coupling Reactions
The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and

selective formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and

poly-aryl structures, which are common motifs in pharmaceuticals and materials science.
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1,4-Dibromo-2-chloro-3-methylbenzene

Suzuki-Miyaura Coupling

Arylboronic Acid
(Ar-B(OH)₂)

Pd Catalyst, Base

Aryl-substituted Chlorotoluene
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Caption: Suzuki-Miyaura Coupling Workflow.

Role in Medicinal Chemistry
Halogenated organic compounds are pivotal in modern drug development[12][15][16]. The

incorporation of halogens can significantly influence a molecule's:

Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent

interaction with biological targets that can enhance binding affinity and selectivity.

1,4-Dibromo-2-chloro-3-methylbenzene serves as a versatile scaffold for the synthesis of novel

therapeutic agents, allowing for the introduction of various functionalities through its reactive

bromine sites.

Safety and Handling
1,4-Dibromo-2-chloro-3-methylbenzene is a chemical intermediate and should be handled with

appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and

wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
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1,4-Dibromo-2-chloro-3-methylbenzene is a valuable and versatile halogenated building block

in organic synthesis. Its defined structure and multiple reactive sites make it a key intermediate

for the construction of complex molecular architectures, particularly in the fields of medicinal

chemistry and materials science. A thorough understanding of its synthesis, properties, and

reactivity is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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